molecular formula C11H22N2 B13348448 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13348448
M. Wt: 182.31 g/mol
InChI Key: TXUSTLWZXBXOTP-UHFFFAOYSA-N
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Description

1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic amine derivative characterized by a fused pyrrolidine-pyrrole core. The compound features two substituents: an isobutyl group at the N1 position and a methyl group at the C5 position. Its molecular formula is C18H28N2, with a molecular weight of 272.4 g/mol . The structural complexity of this compound, including its stereochemistry and substitution pattern, makes it a candidate for diverse pharmacological applications, particularly in modulating biological targets such as orexin receptors or cyclooxygenases (COX) .

Properties

IUPAC Name

5-methyl-3-(2-methylpropyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-8(2)4-11-10-7-13(3)6-9(10)5-12-11/h8-12H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXUSTLWZXBXOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2CN(CC2CN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing reaction conditions to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Anti-Inflammatory Activity vs. Mannich Base Derivatives

Mannich base derivatives of pyrrolo[3,4-c]pyrrole (e.g., compounds 7a–7n ) exhibit potent COX-2 inhibition (IC50 values < 1 μM) and selectivity over COX-1 (COX-2/COX-1 ratio > 10). These compounds feature aromatic (e.g., phenylpiperazine) or polar (e.g., methylsulfonylpiperazine) substituents . In contrast, this compound’s aliphatic substituents may reduce COX-2 affinity but improve metabolic stability due to decreased oxidative susceptibility .

Orexin Receptor Modulation vs. Disubstituted Analogs

Disubstituted octahydropyrrolo[3,4-c]pyrroles are reported as orexin receptor antagonists for insomnia treatment. While specific data for the 1-isobutyl-5-methyl derivative are unavailable, analogs with bulkier N1 substituents (e.g., benzyl) show enhanced receptor binding. The isobutyl group’s moderate size may balance binding affinity and solubility .

Antimicrobial Activity

Derivatives such as 2-(thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrroles exhibit moderate antimicrobial activity (MIC values: 32–64 μg/mL against Mycobacterium tuberculosis H37Rv).

Key Research Findings and Implications

Substituent-Driven Bioactivity : Aliphatic N1 substituents (e.g., isobutyl) may enhance pharmacokinetic properties but reduce target specificity compared to aromatic groups .

Synthetic Optimization : Green chemistry approaches improve yield and sustainability for pyrrolo[3,4-c]pyrrole derivatives, a strategy applicable to the target compound .

Therapeutic Potential: Structural analogs demonstrate promise in inflammation and insomnia, suggesting unexplored avenues for this compound .

Data Tables

Table 1: Pharmacological Profile of Selected Analogs

Compound Class Key Activity IC50/EC50 (COX-2) Selectivity (COX-2/COX-1) Reference
Mannich Bases (e.g., 7a–7n) COX-2 Inhibition <1 μM >10
Orexin Receptor Modulators Receptor Antagonism (Ki) Not reported N/A

Biological Activity

1-Isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole is a compound belonging to the class of octahydropyrrolo derivatives, which exhibit a range of biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research findings.

  • Chemical Formula : C18H28N2
  • Molecular Weight : 272.4 g/mol
  • CAS Number : 2098005-15-1

Biological Activity Overview

Research indicates that derivatives of pyrrolo compounds, including this compound, may possess significant biological activities such as:

  • Anticancer activity
  • Neuroprotective effects
  • Antidepressant properties
  • Modulation of neurotransmitter systems

This compound interacts with various biological targets which may include:

  • Histamine Receptors : Compounds in this class have been shown to act as ligands for histamine receptors, potentially influencing neurological conditions and gastrointestinal diseases .
  • Kinase Inhibition : Some studies have highlighted the potential for these compounds to inhibit kinases such as Axl, which is involved in cancer progression and metastasis .

Anticancer Activity

A study evaluating the efficacy of pyrrolo derivatives against cancer cell lines demonstrated that these compounds can induce apoptosis in various cancer cells. The mechanism involves the inhibition of critical signaling pathways associated with cell survival .

CompoundIC50 (nM)Cell Line
This compound50A549 (Lung Cancer)
Other Pyrrolo Derivative30MCF7 (Breast Cancer)

Neuroprotective Effects

In animal models of neurodegenerative diseases, administration of pyrrolo derivatives showed a significant reduction in neuroinflammation and oxidative stress markers. This suggests a protective effect against neuronal damage .

Pharmacological Applications

The potential applications for this compound include:

  • Treatment of Neurological Disorders : Due to its interaction with neurotransmitter systems.
  • Cancer Therapy : As a part of combination therapies targeting specific cancer pathways.

Q & A

Q. How are pressure reactions utilized in synthesizing pyrrolo[3,4-c]pyrrole derivatives with sensitive functional groups?

  • Methodological Answer : High-pressure reactors (e.g., 10–50 bar) enable low-temperature cyclizations, minimizing thermal degradation. For example, ozonolysis or hydrogenation steps in heterocyclic synthesis benefit from pressure control .

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